3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
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Description
The compound 3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
is a type of small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is not intended for human or veterinary use and is usually available for research purposes.
Synthesis Analysis
The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Molecular Structure Analysis
The molecular formula of this compound is C20H19ClN6O, and it has a molecular weight of 394.86. It contains a pyrazolo[3,4-d]pyrimidine scaffold, which is a fused nitrogen-containing heterocyclic ring system .
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Agents: Research has shown that pyrazole derivatives, including those with a chlorophenyl moiety, possess significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Receptor Affinity Studies
- Adenosine Receptor Affinity: Pyrazolo[3,4-d]pyrimidines are recognized for their A1 adenosine receptor affinity, a property that has been exploited in the design of analogues for pharmacological studies. This affinity suggests their potential utility in developing therapeutics targeting the adenosine receptor (Harden, Quinn, & Scammells, 1991).
Development of Novel Compounds
- Synthesis of Novel Derivatives: The pursuit of new therapeutic agents has led to the synthesis of various pyrazolopyrimidine derivatives, demonstrating the versatility of this scaffold in drug design. Such efforts include the development of compounds with anti-5-lipoxygenase and anticancer activities, highlighting the chemical's potential as a starting point for creating new drugs (Rahmouni et al., 2016).
Properties
IUPAC Name |
3-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c21-14-7-9-15(10-8-14)24-18-17-13-23-27(16-5-2-1-3-6-16)19(17)26-20(25-18)22-11-4-12-28/h1-3,5-10,13,28H,4,11-12H2,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIQQHMLNKSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)Cl)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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